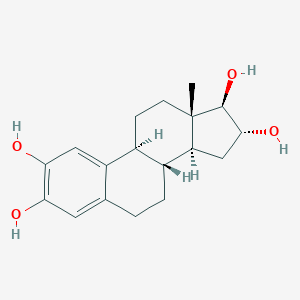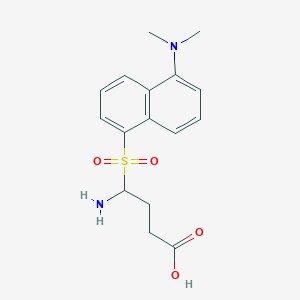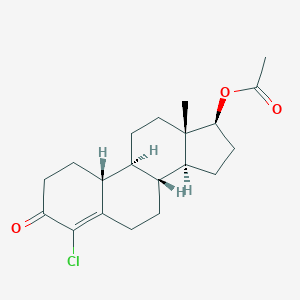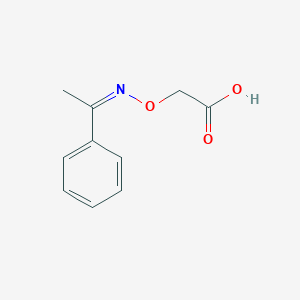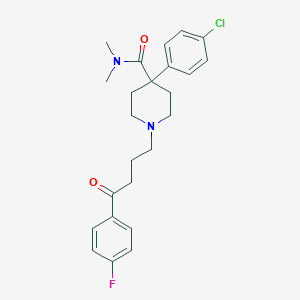
Amiperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amiperone is a neuroleptic drug primarily used for its antipsychotic properties. It is known to prolong the latency and reduce the frequency of the noise escape response rate in rats. Additionally, it inhibits lever-press response and reduces the shock-avoidance rate at very low dose levels .
Preparation Methods
The synthesis of amides, such as amiperone, often involves the hydrolysis of nitriles under mildly basic conditions by hydrogen peroxide . Industrial production methods for amides can also include electrosynthesis, which offers new modes of reactivity and numerous advantages for the preparation of compounds in a sustainable and green fashion .
Chemical Reactions Analysis
Amiperone, like other amides, can undergo various chemical reactions:
Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids.
Reduction: Amides can be reduced to amines using reagents like lithium aluminium hydride.
Substitution: Amides can undergo nucleophilic substitution reactions to form different derivatives. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are nitriles, carboxylic acids, and amines.
Scientific Research Applications
Amiperone has several scientific research applications:
Mechanism of Action
Amiperone exerts its effects by interacting with dopamine receptors in the brain. It functions as an antagonist, blocking the receptors and thereby reducing the activity of dopamine. This action helps in controlling psychotic symptoms and other related disorders .
Comparison with Similar Compounds
Amiperone is similar to other neuroleptic drugs such as haloperidol and chlorpromazine. it is unique in its specific interaction with dopamine receptors and its distinct chemical structure. Similar compounds include:
Haloperidol: Another neuroleptic drug used for its antipsychotic properties.
Chlorpromazine: A widely used antipsychotic medication.
Ampyrone: A metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties.
Properties
CAS No. |
1580-71-8 |
|---|---|
Molecular Formula |
C24H28ClFN2O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
InChI Key |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
1580-71-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


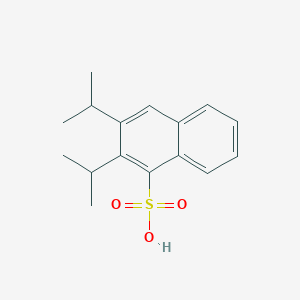
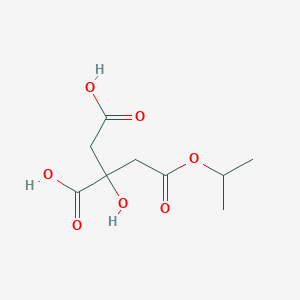
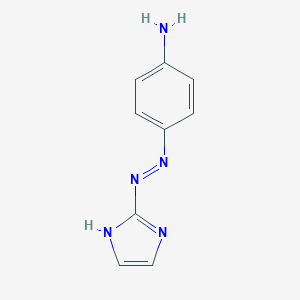
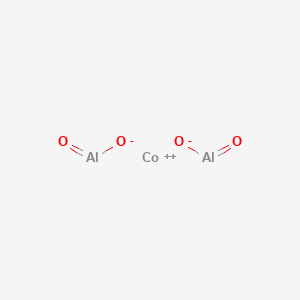
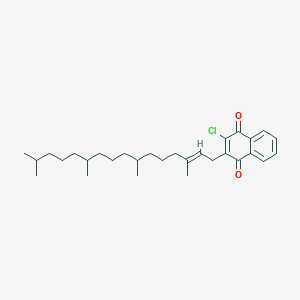
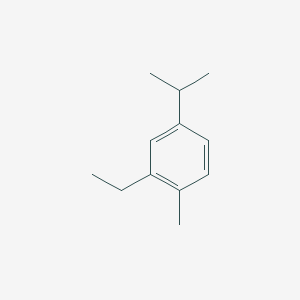
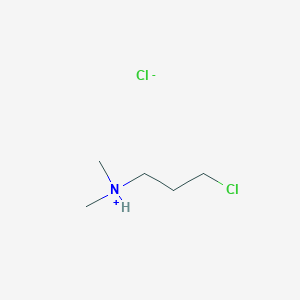
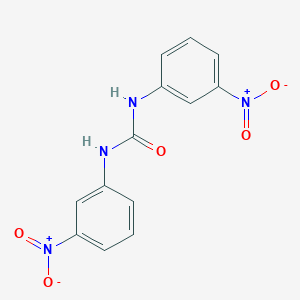
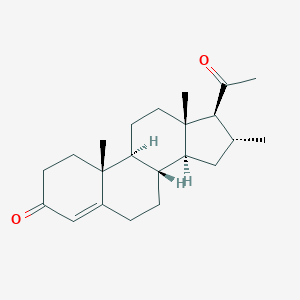
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
